Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate
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Overview
Description
Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction. The starting materials often include 4-methoxyphenylamine and phenyl isothiocyanate, which undergo a series of reactions to form the thiazole ring. The final step involves esterification to introduce the methyl ester group .
Chemical Reactions Analysis
Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate can be compared with other thiazole derivatives, such as:
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Known for its antimicrobial properties.
2-methoxy-5-[(phenylamino)methyl]phenol: Used in the synthesis of dyes and pharmaceuticals.
4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline: Utilized in the production of azo dyes and other industrial chemicals.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate |
InChI |
InChI=1S/C20H20N2O3S/c1-24-16-10-8-14(9-11-16)19-17(12-13-18(23)25-2)26-20(22-19)21-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,22) |
InChI Key |
NUEXVEBCFYYQEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CCC(=O)OC |
Origin of Product |
United States |
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